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Compound of Interest

Compound Name: 2-Cyclobutylideneacetic acid

Cat. No.: B1358119 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclobutylideneacetic acid. Due to the limited availability of published experimental spectra

for this specific molecule, this document presents a detailed, predicted spectroscopic profile

based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared

(IR) spectroscopy, and mass spectrometry (MS). The methodologies provided are standardized

protocols applicable to the analysis of similar unsaturated carboxylic acids.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for 2-Cyclobutylideneacetic
acid. These predictions are derived from typical chemical shift and absorption frequency

ranges for the functional groups present in the molecule, including a carboxylic acid, an

exocyclic double bond, and a cyclobutane ring.

Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Cyclobutylideneacetic acid
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Protons
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

-COOH 10.0 - 13.0 Singlet (broad) 1H

=CH- 5.6 - 5.8 Singlet or Triplet 1H

-CH₂- (allylic) 2.8 - 3.2 Multiplet 4H

-CH₂- (cyclobutane) 1.8 - 2.2 Multiplet 2H

Predicted in a standard deuterated solvent like CDCl₃.

Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Cyclobutylideneacetic acid

Carbon Atom Predicted Chemical Shift (δ, ppm)

-COOH 170 - 185

=C< 140 - 150

=CH- 115 - 125

-CH₂- (allylic) 30 - 35

-CH₂- (cyclobutane) 15 - 25

Predicted in a standard deuterated solvent like CDCl₃.

Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Frequencies for 2-Cyclobutylideneacetic acid
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Functional Group
Predicted Absorption
Range (cm⁻¹)

Intensity

O-H (Carboxylic Acid) 2500 - 3300 Broad

C-H (sp²) 3000 - 3100 Medium

C-H (sp³) 2850 - 3000 Medium

C=O (Carboxylic Acid) 1690 - 1740 Strong

C=C (Alkene) 1640 - 1680 Medium

C-O (Carboxylic Acid) 1210 - 1320 Strong

Predicted for a neat or solution sample.

Predicted Mass Spectrometry Data
Table 4: Predicted Mass Spectrometry Data for 2-Cyclobutylideneacetic acid

Parameter Predicted Value

Molecular Formula C₆H₈O₂

Monoisotopic Mass 112.05243 Da[1]

Molecular Ion [M]⁺ m/z 112

Key Fragment Ions m/z 95 ([M-OH]⁺), m/z 67 ([M-COOH]⁺)

Predicted for electron ionization (EI) mass spectrometry.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyclobutylideneacetic acid in

0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR

tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Use a 400 MHz or higher field NMR spectrometer.

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve

a good signal-to-noise ratio (typically 16-64 scans).

Set the spectral width to cover the range of -1 to 15 ppm.

Apply a 90° pulse with a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition:

Use a 100 MHz or higher field NMR spectrometer.

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. A larger number of

scans will be required compared to ¹H NMR (typically 1024 or more).

Set the spectral width to cover the range of 0 to 200 ppm.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Sample (Liquid): Place a drop of the neat liquid sample between two potassium

bromide (KBr) or sodium chloride (NaCl) plates.

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride)

that has minimal IR absorption in the regions of interest. Use a liquid cell with an

appropriate path length.
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Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the

ATR crystal.

Data Acquisition:

Use a Fourier-transform infrared (FTIR) spectrometer.

Record a background spectrum of the empty sample holder (or pure solvent).

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a volatile compound like 2-Cyclobutylideneacetic acid, direct infusion or injection via

gas chromatography (GC-MS) is suitable.

Ionization:

Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically

70 eV) to induce ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and record their abundance at each m/z value.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

the fragmentation pattern. High-resolution mass spectrometry (HRMS) can be used to

determine the exact mass and elemental composition.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Cyclobutylideneacetic acid.

Spectroscopic Analysis Workflow for 2-Cyclobutylideneacetic Acid
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Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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